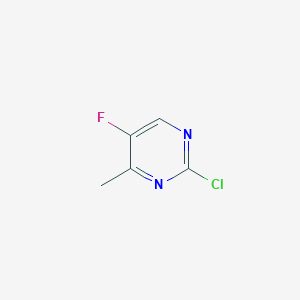

2-Chloro-5-fluoro-4-methylpyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAJKPNAPXHDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609751 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134000-96-7 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-5-fluoro-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-chloro-5-fluoro-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from the readily available 5-fluorouracil. The proposed pathway involves an initial methylation at the 4-position, followed by a chlorination step to introduce chloro groups at the 2 and 4-positions, and concluding with a selective reduction to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 5-fluoro-4-methyluracil

This procedure is adapted from standard N-alkylation methods for uracil derivatives.

Materials:

-

5-Fluorouracil

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

To a stirred solution of 5-fluorouracil in DMF, add potassium carbonate.

-

Slowly add dimethyl sulfate to the suspension at room temperature.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 5-fluoro-4-methyluracil.

Step 2: Synthesis of 2,4-dichloro-5-fluoro-4-methylpyrimidine

This chlorination procedure utilizes phosphorus oxychloride, a common reagent for converting hydroxypyrimidines to chloropyrimidines.[1]

Materials:

-

5-fluoro-4-methyluracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Dichloromethane

-

Ice-water

-

Saturated sodium bicarbonate solution

Procedure:

-

In a reaction flask, suspend 5-fluoro-4-methyluracil in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into ice-water with vigorous stirring.

-

Extract the aqueous solution with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to afford 2,4-dichloro-5-fluoro-4-methylpyrimidine.

Step 3: Synthesis of this compound

This selective reduction at the more reactive 4-position is based on methods for the dechlorination of dichloropyrimidines using zinc powder.[2][3]

Materials:

-

2,4-dichloro-5-fluoro-4-methylpyrimidine

-

Zinc powder (activated)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

To a suspension of activated zinc powder in THF, add a solution of 2,4-dichloro-5-fluoro-4-methylpyrimidine in THF.

-

Heat the mixture to reflux.

-

Slowly add a solution of acetic acid in THF to the refluxing mixture over a period of time.

-

Continue refluxing and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethyl acetate.

-

Wash the combined filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediates. The values are based on typical yields and purities reported for analogous reactions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data (Expected) |

| 5-fluoro-4-methyluracil | C₅H₅FN₂O₂ | 144.11 | 70-85 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2,4-dichloro-5-fluoro-4-methylpyrimidine | C₅H₃Cl₂FN₂ | 180.99 | 80-95 | >95 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₅H₄ClFN₂ | 146.55 | 50-75 | >98 | ¹H NMR, ¹³C NMR, MS, HPLC [4] |

Application in Drug Discovery

Substituted pyrimidines are a critical class of scaffolds in the development of kinase inhibitors for cancer therapy. The unique substitution pattern of this compound, featuring a reactive chloro group at the 2-position and a methyl group at the 4-position, makes it a valuable intermediate for the synthesis of targeted therapeutics. For instance, similar 2,4-disubstituted pyrimidines are key building blocks for inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein often implicated in non-small cell lung cancer.[5]

The workflow below illustrates the role of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Caption: Role of the title compound in a drug discovery workflow.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 134000-96-7 | this compound - Synblock [synblock.com]

- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyrimidine: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-chloro-5-fluoro-4-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The strategic placement of chloro, fluoro, and methyl groups on the pyrimidine ring makes this compound a valuable intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂.[1][2] Its molecular structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. These substituents significantly influence the compound's reactivity and its utility as a scaffold in drug design.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 134000-96-7 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [1][2] |

| Molecular Weight | 146.55 g/mol | [1][2] |

| Boiling Point | 219.5 °C at 760 mmHg | [2] |

| Appearance | White to yellow solid | |

| Purity | ≥98% | [2] |

| Storage | Store in a dry, sealed place | [2] |

Synthesis and Reactivity

For instance, the synthesis of related 2-chloro-4-methylpyrimidine has been achieved through the reaction of 2,6-dichloro-4-methylpyrimidine with zinc powder and iodine in a mixture of ethanol and water.[3] This suggests that a potential route to this compound could involve a similar reductive dehalogenation of a more halogenated precursor.

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the electron-withdrawing chloro and fluoro substituents. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, a critical feature for the construction of diverse chemical libraries for drug screening.

Below is a conceptual workflow for the potential synthesis and subsequent derivatization of this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in the class of kinase inhibitors.[4][5] The structural features of this compound make it an attractive starting material for the synthesis of potent and selective kinase inhibitors. The 2-chloro position serves as a handle for introducing various amine-containing side chains that can interact with the hinge region of the kinase ATP-binding pocket. The fluoro and methyl groups can be utilized to fine-tune potency, selectivity, and pharmacokinetic properties.

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in a number of kinase inhibitors. For example, substituted 2-aminopyrimidines are a common feature in inhibitors of kinases such as Src and Abl.[6] The development of such inhibitors often involves the reaction of a 2-chloropyrimidine intermediate with a suitable amine.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway that contributes to disease progression, such as in cancer.

The diagram below illustrates a generalized signaling pathway where a kinase is inhibited by a pyrimidine-based inhibitor, a class of molecules for which this compound serves as a key synthetic intermediate.

References

- 1. 134000-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. CAS 134000-96-7 | this compound - Synblock [synblock.com]

- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-chloro-5-fluoro-4-methylpyrimidine

CAS Number: 134000-96-7

This technical guide provides a comprehensive overview of 2-chloro-5-fluoro-4-methylpyrimidine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol .[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 134000-96-7 | [1][2] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Boiling Point | 220 °C | [3] |

| Density | 1.352 g/cm³ | [3] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of structurally similar compounds, such as 2-chloro-4-methylpyrimidine. A plausible synthetic route would involve the chlorination of a corresponding hydroxypyrimidine precursor.

Conceptual Synthesis Workflow:

Figure 1. Conceptual synthesis of this compound.

General Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of a related compound, 2-chloro-4-methylpyrimidine, involves the reaction of 2,4-dichloro-pyrimidine with a Grignard reagent in the presence of an iron catalyst.[4] Another approach for a similar compound involves the dehydrochlorination of 2-chloro-4-methylpyrimidine hydrochloride using phosphorus oxychloride.[4]

A plausible, though unverified, protocol for the target molecule could be:

-

To a stirred solution of 5-fluoro-4-methylpyrimidin-2-ol in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the fluorine and chlorine substituents, makes the 2-position highly susceptible to attack by nucleophiles.

General SNAr Workflow:

References

- 1. CAS 134000-96-7 | this compound - Synblock [synblock.com]

- 2. 134000-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 134000-96-7 CAS MSDS (Pyrimidine, 2-chloro-5-fluoro-4-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-chloro-5-fluoro-4-methylpyrimidine

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a cornerstone of chemical research and development. This in-depth technical guide details the structure elucidation of the novel pyrimidine derivative, 2-chloro-5-fluoro-4-methylpyrimidine, a compound of interest for its potential applications in medicinal chemistry.

This document provides a comprehensive overview of the analytical techniques and experimental protocols employed to confirm the chemical structure of this compound (CAS No. 134000-96-7). The molecular formula is C5H4ClFN2, with a molecular weight of 146.55 g/mol . The elucidation process relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The structural confirmation of this compound was achieved through the integrated analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data. While publicly available spectra for this specific compound are limited, data from chemical suppliers and analogous structures in the literature provide a strong basis for its characterization.

Table 1: Summary of Spectroscopic Data

| Technique | Observed Data | Interpretation |

| ¹H NMR | Consistent with structure (as per Certificate of Analysis) | Expected signals: a singlet for the methyl group and a doublet for the aromatic proton, showing coupling to the fluorine atom. |

| ¹³C NMR | - | Expected signals: carbons of the pyrimidine ring, with chemical shifts influenced by the chloro, fluoro, and methyl substituents, and a signal for the methyl carbon. |

| ¹⁹F NMR | - | Expected signal: a singlet or a doublet (if coupled to the aromatic proton), with a chemical shift characteristic of a fluorine atom attached to a pyrimidine ring. |

| Mass Spec. (MS) | - | Expected molecular ion peak (M+) corresponding to the molecular weight (146.55 g/mol ) and an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). |

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are not extensively documented in readily accessible literature. However, a general synthetic approach can be inferred from procedures for related substituted pyrimidines.

General Synthesis Protocol (Hypothetical):

A plausible synthetic route involves the chlorination and fluorination of a suitable pyrimidine precursor. For instance, a starting material such as 4-methyl-5-fluorouracil could undergo chlorination at the 2-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Step 1: Chlorination. 4-methyl-5-fluorouracil is refluxed with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to facilitate the conversion of the hydroxyl group to a chlorine atom.

-

Step 2: Work-up and Purification. After the reaction is complete, the excess phosphorus oxychloride is carefully quenched with ice water. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.

-

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.

Visualizing the Elucidation Process

The logical workflow of structure elucidation involves a systematic integration of data from various analytical techniques.

The relationship between the spectroscopic data and the deduced structural fragments is crucial for the final confirmation.

The confirmed structure of this compound is presented below, with key structural features highlighted.

Spectroscopic and Analytical Profile of 2-chloro-5-fluoro-4-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the pyrimidine derivative, 2-chloro-5-fluoro-4-methylpyrimidine (CAS No: 134000-96-7). Due to the limited availability of published spectroscopic data for this specific compound, this document presents data from closely related analogs to provide a representative spectroscopic profile. These analogs include 2-chloro-4-methylpyrimidine, 2-chloro-5-fluoropyrimidine, and 4-chloro-5-fluoro-2-methylpyrimidine. This guide also outlines detailed, generalized experimental protocols for the acquisition of such data and includes a workflow for the spectroscopic characterization of novel chemical entities.

Chemical Structure and Properties

Spectroscopic Data (Analog Compounds)

The following tables summarize the available spectroscopic data for compounds structurally analogous to this compound.

¹H NMR Data

Table 1: ¹H NMR Data for 4-chloro-5-fluoro-2-methylpyrimidine (Analog) [4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.91 | s | -CH₃ |

| 8.79 | s | Pyrimidine ring proton |

Solvent: DMSO-d₆, Frequency: 400 MHz[4]

Mass Spectrometry Data

Table 2: GC-MS Data for 2-chloro-5-fluoropyrimidine (Analog) [5]

| m/z | Interpretation |

| 134 | [M+2]⁺ (³⁷Cl isotope) |

| 132 | [M]⁺ (³⁵Cl isotope) |

| 105 | [M-HCN]⁺ |

Infrared (IR) Spectroscopy Data

Table 3: ATR-IR Data for 2-chloro-4-methylpyrimidine (Analog) [6]

| Instrument | Technique | Source of Spectrum |

| Bruker Tensor 27 FT-IR | ATR-Neat | Bio-Rad Laboratories, Inc. |

(Specific peak assignments are not available in the provided search results.)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer acquisition time and relaxation delay. A greater number of scans is typically required.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Adjust the spectral width and center frequency to be appropriate for ¹⁹F nuclei.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for GC-MS).

-

Data Acquisition:

-

For ESI-MS, infuse the sample solution directly into the ion source.

-

For GC-MS, inject the sample onto a suitable GC column for separation prior to ionization.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the examination of closely related analogs. The detailed experimental protocols offer a starting point for researchers to obtain their own analytical data. The visualized workflow provides a clear and logical sequence for the comprehensive characterization of this and other novel chemical compounds, which is a critical step in drug discovery and development. For definitive identification and characterization, it is recommended that researchers acquire and interpret the full range of spectroscopic data for this compound itself.

References

- 1. CAS 134000-96-7 | this compound - Synblock [synblock.com]

- 2. CAS No.134000-96-7,Pyrimidine, 2-chloro-5-fluoro-4-methyl- (9CI) Suppliers [lookchem.com]

- 3. 134000-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]

- 5. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyrimidine: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-fluoro-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific primary literature detailing its initial discovery and historical development, this document focuses on its synthesis, chemical properties, and its role as a key intermediate in the development of therapeutic agents. This guide includes a plausible synthesis pathway, detailed experimental protocols for related compounds, and a summary of its chemical and physical properties.

Introduction

This compound (CAS RN: 134000-96-7) is a substituted pyrimidine that has garnered attention as a versatile building block in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals. The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including a wide range of therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position, offers multiple avenues for chemical modification, making it a valuable intermediate for creating diverse chemical libraries for drug discovery.

While the exact historical details of the discovery of this compound are not well-documented in readily available scientific literature, its emergence is likely tied to the broader exploration of fluorinated pyrimidines in medicinal chemistry. The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 134000-96-7 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Boiling Point | 219.5°C at 760 mmHg | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The most probable synthetic route to this compound involves the chlorination of a corresponding hydroxypyrimidine precursor. A likely starting material is 4-methyl-5-fluoropyrimidin-2-ol (or its tautomer, 4-methyl-5-fluorouracil). The chlorination can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) being a common and effective choice.

Figure 1. Proposed synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

While a specific protocol for this compound is not available, the following procedure for a related compound, 2,4-dichloro-5-fluoropyrimidine, demonstrates the key steps and conditions that would likely be employed.[2]

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [2]

Materials:

-

5-Fluorouracil (5-FU)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (DMA)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of 5-fluorouracil and N,N-dimethylaniline in phosphorus oxychloride is prepared.

-

The reaction mixture is heated to reflux (approximately 114°C) and maintained at this temperature for 2 hours.

-

After the reaction is complete (monitored by a suitable technique such as TLC or LC-MS), the mixture is cooled to room temperature.

-

The excess phosphorus oxychloride is carefully quenched by slowly adding the reaction mixture to ice water.

-

The aqueous solution is then neutralized by the addition of a sodium hydroxide solution to a pH of 7.

-

The product, 2,4-dichloro-5-fluoropyrimidine, is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by techniques such as distillation or column chromatography.

Note: This protocol is for a related compound and would require optimization for the synthesis of this compound, particularly the selective reduction of the 4-chloro group.

Role in Drug Discovery and Development

Substituted pyrimidines are integral to the development of a wide array of therapeutic agents. The this compound scaffold serves as a valuable starting material for the synthesis of molecules targeting various biological pathways. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening.

While specific drugs derived directly from this compound are not prominently documented, the broader class of fluorinated pyrimidines has seen significant success. For instance, 5-fluorouracil is a widely used chemotherapeutic agent.[3] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

Figure 2. Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. While its specific history and discovery are not well-documented, its chemical properties and reactivity make it an attractive starting material for the synthesis of novel, biologically active compounds. Further research into the applications of this compound and the development of optimized synthetic protocols will undoubtedly contribute to the advancement of pharmaceutical sciences. This guide provides a foundational understanding for researchers and scientists working with this and related pyrimidine derivatives.

References

A Technical Guide to the Preliminary Biological Screening of 2-chloro-5-fluoro-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies detailing the preliminary biological screening of 2-chloro-5-fluoro-4-methylpyrimidine have been published in peer-reviewed literature. This guide, therefore, presents a comprehensive framework for such a screening based on the known biological activities of structurally related substituted pyrimidines. The experimental protocols and potential biological targets are extrapolated from established methodologies and findings for similar compounds bearing chloro, fluoro, and methyl substitutions on a pyrimidine core.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of nucleobases and a plethora of synthetic molecules with diverse pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, along with a methyl group, can significantly modulate the physicochemical and biological properties of the pyrimidine ring. These modifications can influence metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide outlines a rational approach to the preliminary biological screening of this compound, focusing on its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Predicted Biological Activities and Data from Structurally Related Compounds

Based on the biological activities of analogous compounds, this compound is hypothesized to exhibit a range of biological effects. The data presented below is a compilation from various studies on substituted pyrimidines and is intended to guide the initial screening process.

Anticancer Activity

Fluorinated pyrimidines are a well-established class of anticancer agents, with 5-fluorouracil being a prominent example. The chloro and methyl groups can further enhance cytotoxic and antiproliferative effects.

Table 1: In Vitro Anticancer Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | [3] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanotic Melanoma) | 25.4 | [3] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole | 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 1.56 | [4] |

| Pyrimidine-Sulfonamide | 4-[2-Amino-6-(4-hydroxyphenyl) pyrimidin-4-yl]benzenesulfonamide | HepG2 | >95% viability at 3.125 µM | [5] |

Antimicrobial Activity

The pyrimidine nucleus is present in various natural and synthetic antimicrobial agents. Halogenation and methylation can improve the antimicrobial spectrum and potency.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Chloropyrimidine | 2,4-dichloro-5-fluoropyrimidine | S. aureus | 50 | [6] |

| Imidazo[1,2-c]pyrimidine | 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 6.25 | [4] |

| Chlorophyll Derivative | Polycationic photosensitizer with N-methylpyridinium residues | S. aureus | 2.5 | [7] |

| Pyrimidopyrimidine | Novel synthesized derivative 3b | S. aureus | - | [8] |

Enzyme Inhibition

Substituted pyrimidines are known to inhibit various enzymes, particularly kinases, which are crucial in cellular signaling pathways. The chloro-substituent can act as a leaving group for covalent inhibition of certain kinases.

Table 3: Enzyme Inhibitory Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (nM) | Reference |

| Chloropyrimidine | Covalent inhibitor of MSK1 CTKD | MSK1 | 200 | [9] |

| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 Kinase | 11.4 | |

| Pyrido[2,3-d]pyrimidine | Compound 10 | PIM-1 Kinase | 17.2 |

Experimental Protocols

The following are detailed protocols for the preliminary biological screening of this compound.

In Vitro Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile microplates

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microplates

-

This compound (test compound)

-

DMSO

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Enzyme Inhibition Screening: EGFR Kinase Assay (TR-FRET)

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive method to measure kinase activity. In this assay, a biotinylated peptide substrate is phosphorylated by the kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, and streptavidin-allophycocyanin (SA-APC) binds to the biotin. When the antibody and SA-APC are in close proximity, FRET occurs between the europium donor and the APC acceptor. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human EGFR kinase

-

Biotinylated peptide substrate for EGFR

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (test compound)

-

DMSO

-

Stop/detection buffer (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the test compound, EGFR enzyme, and a mixture of the biotinylated peptide substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding the stop/detection buffer.

-

Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents. Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the preliminary biological screening of a novel compound.

Signaling Pathway

Caption: Simplified EGFR signaling pathway and the hypothetical inhibitory action.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-chloro-5-fluoro-4-methylpyrimidine

This guide provides comprehensive safety and handling information for 2-chloro-5-fluoro-4-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. It includes detailed summaries of physical and chemical properties, hazard information, handling and storage protocols, and experimental procedures for its use in common synthetic reactions.

Compound Identification and Properties

This compound is a halogenated pyrimidine derivative. Halogenated heterocyclic compounds are pivotal building blocks in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methyl groups on the pyrimidine ring offers multiple avenues for functionalization, making it a versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 134000-96-7 | --INVALID-LINK-- |

| Molecular Formula | C₅H₄ClFN₂ | --INVALID-LINK-- |

| Molecular Weight | 146.55 g/mol | --INVALID-LINK-- |

| Boiling Point | 220 °C | ChemicalBook |

| Density | 1.352 g/cm³ | ChemicalBook |

Safety and Hazard Information

Understanding the potential hazards of this compound is crucial for its safe handling in a laboratory setting. The following tables summarize the key hazard information and recommended safety precautions.

Table 2: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Source: Chemical Label

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell. |

| Skin Contact | Wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Call a poison center or doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor. |

| Ingestion | Rinse mouth with water. Seek medical advice if you feel unwell. |

Source: Ossila MSDS[1]

Table 4: Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area. Wear appropriate personal protective equipment. |

| Storage | Store in a well-ventilated place. Keep the container tightly closed and locked up. |

Source: Ossila MSDS[1]

Table 5: Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye Protection | Wear eye protection with side shields, tested and approved under standards such as EN166 (EU). |

| Hand Protection | Handle with gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. |

| Body Protection | Choose body protection according to the type, concentration, and amount of the dangerous substance, and the specific workplace. |

| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if risk assessment indicates it's necessary. |

Source: Ossila MSDS[1]

Experimental Protocols and Reactivity

This compound is a valuable intermediate for creating carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The chlorine atom at the 2-position is the primary site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction Conditions: Heat the mixture at 90 °C for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry them, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: Prepare a reaction vessel under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).

-

Catalyst and Ligand: Add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C.

-

Monitoring and Work-up: Monitor the reaction. Upon completion, cool the mixture, quench, and extract the product.

-

Purification: Purify the crude product by column chromatography.[3]

Biological Relevance and Potential Signaling Pathways

Disclaimer: The following information is based on the activities of structurally related fluorinated pyrimidines and pyrimidine-based kinase inhibitors. Specific biological data for this compound is not currently available in the public domain.

Fluorinated pyrimidines are a well-established class of compounds in medicinal chemistry, with many exhibiting potent anticancer properties. The most famous example is 5-fluorouracil (5-FU), which functions as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA and RNA synthesis in cancer cells.

More recently, pyrimidine derivatives have been extensively developed as kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity. This can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Given its structure, this compound is a prime candidate for development as a kinase inhibitor. The pyrimidine core can serve as a scaffold to mimic the hinge-binding interactions of ATP in the kinase active site.

This diagram illustrates how a pyrimidine-based inhibitor can block the action of a receptor tyrosine kinase, thereby inhibiting downstream signaling pathways that are crucial for cancer cell growth and survival.

Conclusion

This compound is a chemical intermediate with significant potential in drug discovery and development. Its safe and effective use requires a thorough understanding of its hazards, proper handling procedures, and its reactivity in key synthetic transformations. This guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing safety and providing practical experimental guidance. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet (SDS) before use and to perform a thorough risk assessment for any new experimental procedure.

References

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying new targets for cancer drug 5′-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-chloro-5-fluoro-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-5-fluoro-4-methylpyrimidine with various boronic acids and esters. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel substituted pyrimidine derivatives, which are key scaffolds in many pharmaceutical agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[1][2] Substituted pyrimidines are of great interest to medicinal chemists as they are present in a wide array of biologically active compounds and approved drugs.[3]

This compound is a valuable building block for drug discovery. The chlorine atom at the 2-position is susceptible to displacement via cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring makes the 2-chloro group more reactive in such transformations compared to analogous benzene halides.[4]

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron compound (R-B(OR)₂) forms a boronate complex (R-B(OR)₃⁻), which then transfers the organic group (R) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of 2-chloropyrimidines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate.

Table 1: Recommended Catalyst and Ligand Systems

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | None | 0.5 - 5 | A common and effective catalyst for many Suzuki couplings.[4][5] |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 (Pd), 2 - 4 (Ligand) | Highly active catalyst system, often used for less reactive chlorides.[6][7] |

| Pd(OAc)₂ | SPhos, XPhos | 1 - 3 (Pd), 2 - 6 (Ligand) | Bulky, electron-rich phosphine ligands that can improve reactivity for challenging substrates.[8] |

| PdCl₂(dppf) | None | 1 - 5 | Another widely used and generally reliable catalyst. |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ | 2 - 3 | 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 110 | A standard and cost-effective choice.[4][9] |

| K₃PO₄ | 2 - 3 | Toluene, 1,4-Dioxane | 80 - 110 | A stronger base that can be effective for difficult couplings.[8] |

| Cs₂CO₃ | 2 - 3 | DMF, 1,4-Dioxane | 80 - 110 | A strong and highly effective base, though more expensive. |

| Na₂CO₃ | 2 - 3 | 1,4-Dioxane / H₂O | Reflux | Often used in aqueous solvent mixtures.[10] |

| KF | 3 | THF, 1,4-Dioxane | 50 - 80 | A milder base, sometimes used with specific catalyst systems.[6] |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific boronic acids.

Protocol 1: Conventional Thermal Heating

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.[8]

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

-

Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[8]

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times.[3][11]

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2 mol%)[3]

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 2:1)[4]

Procedure:

-

To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.[11]

-

Add the degassed solvent system via syringe.

-

Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[11]

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling protocol.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for Suzuki coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-5-fluoro-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl and heteroaryl halides, providing a versatile route to a wide array of nitrogen-containing compounds. The 2-amino-5-fluoro-4-methylpyrimidine scaffold is a key structural motif in many biologically active molecules and pharmaceutical candidates. The Buchwald-Hartwig amination of 2-chloro-5-fluoro-4-methylpyrimidine offers a direct and efficient method for the synthesis of diverse N-substituted derivatives, which are of significant interest in drug discovery and development.

This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig amination of this compound. The information is compiled from established methodologies for similar heterocyclic substrates and is intended to serve as a comprehensive guide for researchers.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the chloropyrimidine and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a fundamental concept in this reaction, is depicted below. It generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired N-aryl or N-alkyl pyrimidine and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Parameters

While specific yields for the amination of this compound will vary depending on the amine coupling partner and precise reaction conditions, the following table summarizes typical parameters and expected yield ranges based on analogous reactions with other chloropyrimidines. This table serves as a starting point for reaction optimization.

| Parameter | Typical Conditions | Expected Yield Range (%) |

| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | 70-95% |

| Ligand | XPhos (2-6 mol%), RuPhos (2-6 mol%), or Xantphos (3-8 mol%) | 70-95% |

| Base | NaOt-Bu (1.2-1.5 equiv), K₃PO₄ (1.5-2.0 equiv), or Cs₂CO₃ (1.5-2.0 equiv) | 70-95% |

| Solvent | Toluene, Dioxane, or THF | 70-95% |

| Temperature (°C) | 80 - 120 | 70-95% |

| Reaction Time (h) | 2 - 24 | 70-95% |

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the catalyst, ligand, base, and reaction time may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Phosphine ligand (e.g., XPhos, 2-6 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

-

Reagent Addition: Evacuate and backfill the reaction vessel with the inert gas three times.

-

Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

-

Reaction Conditions: Seal the vessel and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 5-fluoro-4-methylpyrimidin-2-amine.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Disclaimer: This document provides a general guideline. All experiments should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.

Application Notes and Protocols for 2-Chloro-5-fluoro-4-methylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoro-4-methylpyrimidine is a halogenated pyrimidine derivative that holds significant potential as a versatile building block in medicinal chemistry. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, including kinase inhibitors, antivirals, and other therapeutic agents. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery.

The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing various functional groups. The fluorine atom at the 5-position can influence the molecule's electronic properties, pKa, and metabolic stability, potentially enhancing its drug-like characteristics. The methyl group at the 4-position can also be a site for further functionalization or can contribute to steric and electronic interactions with biological targets.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with generalized experimental protocols for its derivatization.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Substituted pyrimidines are a well-established class of "hinge-binding" motifs in kinase inhibitors. They can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key feature for potent and selective inhibition. The 2-amino pyrimidine scaffold, in particular, is found in numerous approved and investigational kinase inhibitors. This compound serves as an excellent precursor for the synthesis of such 2-aminopyrimidine derivatives.

By reacting this compound with a variety of amines, a library of 2-aminopyrimidine compounds can be generated. These compounds can then be screened against a panel of kinases to identify potential inhibitors. The fluorine and methyl substituents can provide additional interactions within the ATP-binding pocket, potentially leading to improved potency and selectivity. For instance, derivatives of similar 2-chloropyrimidines have been explored as inhibitors of kinases like Src/Abl and ALK/EGFR.[1][2]

Illustrative Quantitative Data for Hypothetical Kinase Inhibitors Derived from this compound

The following table presents hypothetical inhibitory concentration (IC50) values for a series of imagined compounds derived from this compound. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be tabulated.

| Compound ID | R-group at C2-position | Target Kinase | IC50 (nM) |

| HYPO-001 | 3-ethynylaniline | Kinase A | 150 |

| HYPO-002 | 4-morpholinoaniline | Kinase A | 75 |

| HYPO-003 | 3-(methylsulfonyl)aniline | Kinase A | 25 |

| HYPO-004 | 4-(dimethylamino)aniline | Kinase A | 200 |

| HYPO-005 | 3-ethynylaniline | Kinase B | >1000 |

| HYPO-006 | 4-morpholinoaniline | Kinase B | 850 |

| HYPO-007 | 3-(methylsulfonyl)aniline | Kinase B | 300 |

| HYPO-008 | 4-(dimethylamino)aniline | Kinase B | >1000 |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the synthesis of 2-amino-5-fluoro-4-methylpyrimidine derivatives from this compound.

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or ethanol)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3)) (1.5 - 2.0 equivalents)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can also be performed in a microwave reactor at a set temperature (e.g., 120-140 °C) for a shorter duration (10-30 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is water-miscible, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.

Protocol 2: Hypothetical Synthesis of this compound

Materials:

-

2,6-dichloro-5-fluoro-4-methylpyrimidine (hypothetical starting material)

-

Zinc powder

-

Iodine (catalytic amount)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a vigorously stirred slurry of 2,6-dichloro-5-fluoro-4-methylpyrimidine (1.0 equivalent) in a mixture of ethanol and water, sequentially add zinc powder (2.0 equivalents) and a catalytic amount of iodine.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove excess zinc.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with dichloromethane (DCM).

-

Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as eluent to yield this compound.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. Aberrant activation of such pathways is a hallmark of many cancers.

Caption: A generic receptor tyrosine kinase signaling pathway often targeted by small molecule inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Caption: A typical workflow for the development of kinase inhibitors from a starting scaffold.

References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

Application Notes: Nucleophilic Aromatic Substitution on 2-Chloro-5-fluoro-4-methylpyrimidine

Introduction

2-Chloro-5-fluoro-4-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for creating carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative fluorine atom at the C5-position and the ring nitrogens, makes the C2-position highly susceptible to attack by nucleophiles.[1] This allows for the displacement of the chlorine atom, enabling the synthesis of a diverse range of substituted pyrimidine derivatives. These derivatives are key scaffolds in many biologically active molecules, including kinase inhibitors and other therapeutic agents.[2]

This document provides detailed experimental protocols for performing nucleophilic substitution on this compound with common nucleophiles such as amines and alcohols.

Reaction Principles and Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2-position of the pyrimidine ring, which bears the chloro leaving group. This initial attack is typically the rate-determining step.[1]

-

Formation of Meisenheimer Intermediate: The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted pyrimidine product.

The general order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, as the high electronegativity of fluorine strongly activates the ring for the initial nucleophilic attack.[4][5]

Experimental Protocols

The following protocols provide step-by-step methodologies for the reaction of this compound with amine and alcohol nucleophiles. Anhydrous solvents and an inert atmosphere are recommended to prevent unwanted side reactions, such as hydrolysis.[4]

Protocol 1: Reaction with Amine Nucleophiles (Amination)